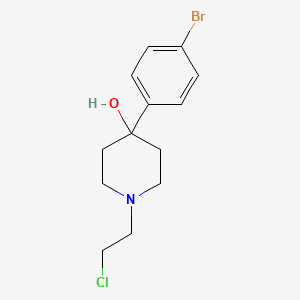
4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzene and 2-chloroethylamine.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.
Introduction of Functional Groups: The bromophenyl and chloroethyl groups are introduced through subsequent substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the use of automated systems ensures consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Scientific Research Applications
4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:
Inhibition of Enzymes: Blocking the activity of enzymes involved in disease processes.
Receptor Binding: Modulating the activity of receptors to produce therapeutic effects.
Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperidine: Lacks the chloroethyl group but shares the bromophenyl-piperidine structure.
1-(2-Chloroethyl)piperidin-4-ol: Lacks the bromophenyl group but contains the chloroethyl-piperidin-4-ol structure.
Uniqueness
4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol is unique due to the presence of both the bromophenyl and chloroethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61094-55-1 |
|---|---|
Molecular Formula |
C13H17BrClNO |
Molecular Weight |
318.64 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-(2-chloroethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H17BrClNO/c14-12-3-1-11(2-4-12)13(17)5-8-16(9-6-13)10-7-15/h1-4,17H,5-10H2 |
InChI Key |
PDJUVSCYIWMJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
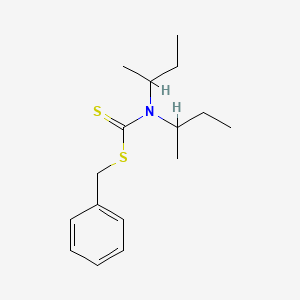
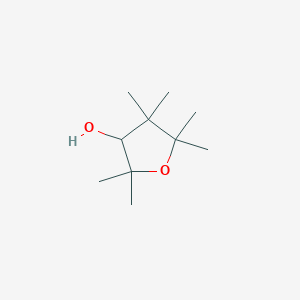

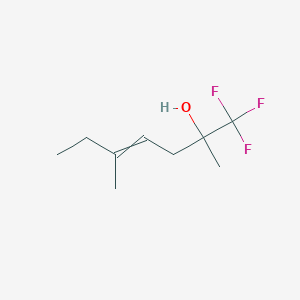

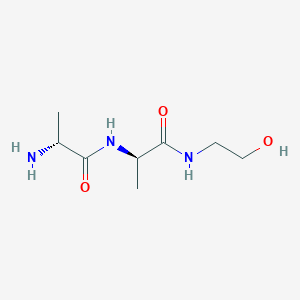
![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)

![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)

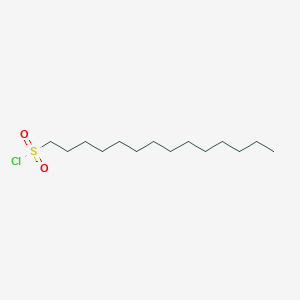

![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
